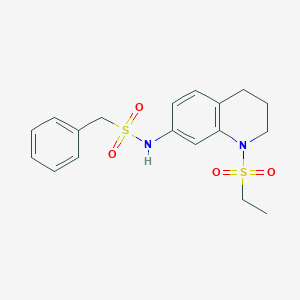

![molecular formula C15H13Br2N5O3 B2678213 (2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 725276-62-0](/img/structure/B2678213.png)

(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazinecarboximidamide derivative that has shown promising results in numerous studies. In

Scientific Research Applications

Thermally Stable Polymers

Research led by Mehdipour-Ataei et al. (2009) explored the modification of nitro groups to amino groups in related chemical structures, leading to the synthesis of new diacids and subsequent poly(amide-ester)s. These polymers exhibited high thermal stability and enhanced solubility in polar aprotic solvents, suggesting potential applications in materials science for high-performance materials with specific solubility requirements. This study indicates that modifications to the nitro group, similar to those in the queried chemical, can result in materials with valuable physical and thermal properties (Mehdipour-Ataei et al., 2009).

Intramolecular Amination

Esmaeili-Marandi et al. (2014) reported on the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, leading to the efficient synthesis of 1-aryl-1H-indazole derivatives. The reaction showcased the capability of these structures to undergo transformations under specific conditions, which could be applied in the synthesis of complex nitrogen-containing heterocycles. This research demonstrates the potential of related chemical structures for the development of synthetic methodologies in organic chemistry (Esmaeili-Marandi et al., 2014).

Catalytic Performance in Oxidation Reactions

A study by Zhang et al. (2017) on oxovanadium(V) complexes with hydrazone ligands, including those with structural motifs related to the queried compound, highlighted their catalytic efficiency in the peroxidative oxidation of styrene. These complexes demonstrated the role such structures can play in catalysis, particularly in oxidation reactions which are crucial in synthetic chemistry. The findings suggest the potential use of similar compounds in catalyzing important chemical transformations (Zhang et al., 2017).

Insight into Carbocatalysis

The reduction of nitrobenzene, facilitated by carbon catalysts using model molecules with oxygenated groups, was investigated by Wu et al. (2014). This study revealed the significant roles of carbonyl and hydroxyl groups in activating hydrazine, providing insights into the mechanisms of carbocatalysis. The research suggests that similar compounds could be studied to understand the influence of different functional groups on the catalytic reduction processes (Wu et al., 2014).

Antimicrobial Applications

Research by Desai et al. (2013) synthesized new derivatives bearing a fluorine atom and evaluated their antimicrobial activity. Although the structure differs from the queried compound, the approach to synthesizing and assessing biological activity provides a template for exploring the antimicrobial properties of similar compounds. This suggests potential research applications of the queried compound in developing antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name |

2-[(E)-[3,5-dibromo-2-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br2N5O3/c16-11-5-10(7-20-21-15(18)19)14(13(17)6-11)25-8-9-1-3-12(4-2-9)22(23)24/h1-7H,8H2,(H4,18,19,21)/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYMOJPJREUID-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)C=NN=C(N)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)Br)/C=N/N=C(N)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

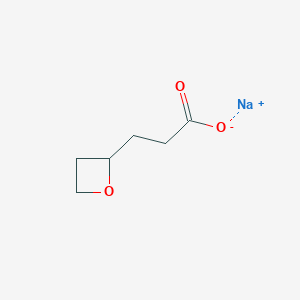

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

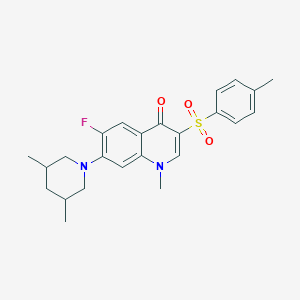

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678138.png)

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)

![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)

![N'-{(E)-[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2678145.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)

![2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2678150.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)